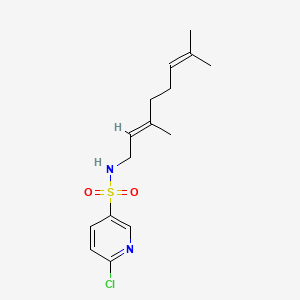

(e)-6-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)pyridine-3-sulfonamide

Description

Complex III-IN-2: is a chemical compound known for its role as an inhibitor of complex III, a crucial component of the mitochondrial electron transport chain. This compound has garnered attention due to its antifungal properties, particularly against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani .

Properties

Molecular Formula |

C15H21ClN2O2S |

|---|---|

Molecular Weight |

328.9 g/mol |

IUPAC Name |

6-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C15H21ClN2O2S/c1-12(2)5-4-6-13(3)9-10-18-21(19,20)14-7-8-15(16)17-11-14/h5,7-9,11,18H,4,6,10H2,1-3H3/b13-9+ |

InChI Key |

KXZJMJSVQHHFGB-UKTHLTGXSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CNS(=O)(=O)C1=CN=C(C=C1)Cl)/C)C |

Canonical SMILES |

CC(=CCCC(=CCNS(=O)(=O)C1=CN=C(C=C1)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Complex III-IN-2 involves the reaction of geranyl aromatic sulfonamide with specific reagents under controlled conditions. The process typically includes the following steps:

Formation of Geranyl Aromatic Sulfonamide: This involves the reaction of geranyl chloride with an aromatic sulfonamide in the presence of a base.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis at a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Complex III-IN-2 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Ligand substitution reactions are possible, where the sulfonamide group can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of Complex III-IN-2.

Reduction: Reduced forms of the compound.

Substitution: New compounds with different ligands replacing the sulfonamide group.

Scientific Research Applications

Complex III-IN-2 has several scientific research applications:

Chemistry: Used as a tool to study the inhibition of complex III in the mitochondrial electron transport chain.

Biology: Investigated for its antifungal properties and potential use in controlling fungal pathogens.

Industry: Could be used in agricultural settings to protect crops from fungal infections

Mechanism of Action

Complex III-IN-2 exerts its effects by inhibiting complex III in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to a decrease in ATP production. The compound binds to specific sites on complex III, preventing its normal function and leading to the accumulation of reactive oxygen species, which can be detrimental to fungal cells .

Comparison with Similar Compounds

Geranyl Aromatic Sulfonamide Compounds: These compounds share a similar structure and also exhibit antifungal properties.

Other Complex III Inhibitors: Compounds like antimycin A and myxothiazol also inhibit complex III but differ in their chemical structure and specific binding sites.

Uniqueness: Complex III-IN-2 is unique due to its specific antifungal activity and the particular molecular interactions it engages in with complex III. Its structure allows for effective inhibition of fungal pathogens, making it a valuable compound for research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.